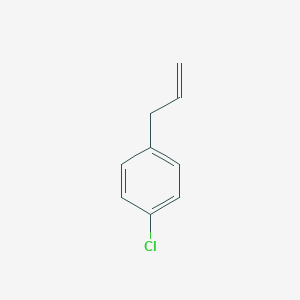

1-Allyl-4-chlorobenzene

Description

Significance of Para-Substituted Allylbenzenes in Synthetic and Material Sciences

Para-substituted allylbenzenes, a specific subgroup of allylbenzene (B44316) derivatives, hold particular importance in both synthetic and material sciences. The substituent at the para position of the benzene (B151609) ring can significantly influence the electronic properties and reactivity of the molecule, allowing for fine-tuning of its characteristics for specific applications. acs.org In synthetic chemistry, these compounds are valuable intermediates. For instance, palladium-catalyzed coupling reactions involving para-substituted allylbenzenes can lead to the formation of diverse substituted alkenes and dienes. smolecule.com

In the realm of material science, the distinct functionalities of para-substituted allylbenzenes make them promising candidates for the development of advanced materials. smolecule.com Their rigid and polar nature suggests potential applications in the creation of liquid crystals. smolecule.com Moreover, the presence of the polymerizable alkene group opens up possibilities for the synthesis of functional polymers with potential uses in electronics and coatings. smolecule.com The modular nature of their synthesis allows for the incorporation of various functional groups, which is crucial for creating materials with tailored properties. researchgate.net

Research Trajectories and Key Challenges for 1-Allyl-4-chlorobenzene

The research focus for this compound, a para-substituted allylbenzene, is centered on leveraging its unique combination of an allyl group, a benzene ring, and a chlorine atom for various synthetic transformations. smolecule.com Current research trajectories include its use in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to synthesize more complex organic molecules. smolecule.com The chlorine atom can also be a site for nucleophilic substitution reactions. smolecule.com

A key challenge lies in achieving selective functionalization. For instance, controlling the regioselectivity of reactions on the aromatic ring versus the allyl group is a significant consideration. acs.org Another challenge is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. acs.orgresearchgate.net For example, a reported synthesis involves the palladium-catalyzed reaction of 4-chloro-1-iodobenzene with an allyl boronate pinacol (B44631) ester. acs.org Overcoming these challenges will be crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis and material science.

Scope and Objectives of a Comprehensive Scholarly Inquiry into this compound

A comprehensive scholarly inquiry into this compound aims to provide a thorough understanding of its chemical properties, synthesis, and reactivity. The primary objective is to detail the known physical and chemical characteristics of this compound, supported by spectroscopic and physical data. Another key goal is to present a critical overview of the various synthetic methods developed for its preparation, highlighting the reagents, conditions, and yields.

Furthermore, this inquiry will explore the diverse chemical reactions that this compound can undergo. This includes electrophilic aromatic substitution on the benzene ring, reactions at the allylic position, and transformations involving the chlorine substituent. smolecule.comlibretexts.org The investigation will also cover its application as a precursor in the synthesis of other valuable compounds. doi.org By consolidating and analyzing the existing literature, this inquiry will serve as a foundational resource for researchers in organic chemistry and material science, and aims to stimulate further investigation into the synthetic utility of this compound.

Properties of this compound

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉Cl nih.gov |

| Molecular Weight | 152.62 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Density | 1.055 g/cm³ apolloscientific.co.uk |

| Boiling Point | 199-201 °C apolloscientific.co.uk |

| Flash Point | 199-201 °F sigmaaldrich.com |

| CAS Number | 1745-18-2 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452033 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-18-2 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Allyl 4 Chlorobenzene

Historical Development of Synthetic Routes to Halogenated Allylbenzenes

The early syntheses of halogenated allylbenzenes were rooted in classical organometallic reactions. One of the foundational methods is the Wurtz-Fittig reaction , an extension of the Wurtz reaction, which involves the coupling of an aryl halide and an alkyl halide using sodium metal. wikipedia.orgtestbook.com In the context of 1-allyl-4-chlorobenzene, this would theoretically involve the reaction of 1,4-dichlorobenzene (B42874) with allyl chloride in the presence of sodium. However, the Wurtz-Fittig reaction is often plagued by side reactions, leading to a mixture of products and limiting its practical application for high-purity synthesis. wikipedia.orgtestbook.com The mechanism can proceed through either a radical pathway or an organo-alkali pathway, both of which have supporting evidence. byjus.com

Another significant historical approach involves the use of Grignard reagents . Discovered by Victor Grignard in 1900, these organomagnesium halides (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. ebsco.comthermofisher.comwikipedia.org The synthesis of this compound via a Grignard reaction would typically involve the preparation of 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene (B145707) and magnesium metal, followed by a reaction with an allyl halide, such as allyl bromide. wikipedia.orgacechemistry.co.uk The high reactivity of Grignard reagents necessitates anhydrous conditions to prevent their protonation by water. wikipedia.orgacechemistry.co.uk

Modern Catalytic and Non-Catalytic Approaches to this compound

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, minimizing waste and improving yields.

Direct Functionalization Strategies

Direct functionalization aims to form the target molecule by directly creating a bond between a C-H site and the incoming functional group, offering an atom-economical approach. rutgers.edu Rhodium(III)-catalyzed direct C-H allylation of arenes using allyl carbonates has been demonstrated as a viable method. wiley.com This approach often utilizes a directing group to achieve regioselectivity. For instance, an amide group on the benzene (B151609) ring can direct the allylation to the ortho position. wiley.com While not a direct synthesis of the para-substituted isomer, this highlights the principle of direct C-H activation. Another strategy involves the Lewis acid-catalyzed direct allylation of alcohols with allylsilanes. nih.govacs.org For example, Sc(OTf)3 has been used to catalyze the direct allylation of benzylic alcohols. nih.govacs.org

Cross-Coupling Methodologies for C(sp²)—C(sp³) Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for forming C(sp²)–C(sp³) bonds, offering high efficiency and functional group tolerance. acs.org

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. organic-chemistry.orgbeilstein-journals.org To synthesize this compound, one could couple 4-chlorophenylboronic acid with an allyl halide or vice-versa, though the former is more common. doi.org The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.org Different ligands can be used to tune the reactivity and stability of the palladium catalyst. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is known for its versatility and high functional group tolerance. The synthesis of this compound via this route would involve the reaction of an allylzinc halide with 1-chloro-4-iodobenzene (B104392) (or a similar dihalobenzene). The choice of catalyst and ligands is crucial to prevent side reactions like homocoupling. wikipedia.orgrsc.org

The Stille coupling , which uses organotin reagents, and other cross-coupling reactions also represent potential, though perhaps less common, pathways to this compound.

Transformations of Readily Available Precursors

The synthesis of this compound can also be achieved by modifying readily available starting materials. For instance, 4'-chloropropiophenone (B124772) can be synthesized from chlorobenzene (B131634) and propionyl chloride via a Friedel-Crafts acylation. lookchem.com While this provides a ketone, subsequent multi-step transformations would be required to arrive at the target allylbenzene (B44316). Another approach could involve the isomerization of a related compound. For example, B(C6F5)3 has been shown to catalyze the isomerization of allyl silanes to internal alkenes, which can then participate in Hiyama coupling reactions to form styrene (B11656) derivatives. acs.org

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving the correct regiochemistry—the placement of the allyl group at the para position (position 4) of the chlorobenzene ring—is a key challenge.

In cross-coupling reactions , the regioselectivity is inherently controlled by the starting materials. For example, using 4-chlorophenylboronic acid in a Suzuki coupling ensures the allyl group is introduced at the desired position. doi.org

In direct C-H functionalization , regioselectivity is often governed by a directing group. wiley.comnih.gov Without such a group, a mixture of ortho, meta, and para isomers is likely. However, for certain substrates, inherent electronic or steric factors can favor one isomer over others.

In classical methods like the Wurtz-Fittig reaction , controlling regioselectivity is notoriously difficult, often leading to isomeric mixtures.

Stereocontrol is not a factor in the synthesis of this compound itself, as it does not possess a stereocenter. However, in the synthesis of more complex substituted allylbenzenes, controlling the geometry (E/Z) of the double bond or the stereochemistry of adjacent chiral centers is critical. acs.org For instance, palladium/borinic acid dual catalysis has been used for the diastereo- and enantioselective allylation of α-hydroxy ketones. acs.org

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and reducing costs. Key parameters include:

Catalyst and Ligand: The choice of metal catalyst (e.g., palladium, nickel) and the associated ligands significantly impacts reactivity and selectivity. nih.govsigmaaldrich.com For example, in Suzuki couplings, different phosphine (B1218219) ligands can be screened to find the optimal balance of activity and stability. nih.gov

Solvent: The solvent can influence reaction rates and selectivity. beilstein-journals.org For example, in some allylation reactions, chlorobenzene has been found to be a superior solvent. acs.orgd-nb.info

Base: In reactions like the Suzuki coupling, the choice and amount of base are critical for activating the organoboron species. organic-chemistry.orgnih.gov

Temperature: Temperature affects reaction kinetics, with higher temperatures generally increasing the reaction rate but potentially leading to side reactions. beilstein-journals.org

Concentration: The concentration of reactants can influence the reaction order and the formation of byproducts. nih.gov

Process intensification aims to make chemical processes more efficient, safer, and more sustainable. This can involve using flow chemistry, microreactors, or developing more active and recyclable catalysts. For example, polymer-supported catalysts have been developed for Suzuki-Miyaura reactions, allowing for easy separation and reuse of the catalyst. beilstein-journals.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Key Reagents | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Wurtz-Fittig Reaction | Aryl halide, Alkyl halide, Sodium | None | Historical significance | Low yield, side reactions, poor regioselectivity wikipedia.orgtestbook.com |

| Grignard Reaction | Organomagnesium halide, Alkyl halide | None | Forms C-C bonds effectively | Requires strict anhydrous conditions wikipedia.orgacechemistry.co.uk |

| Suzuki-Miyaura Coupling | Organoboron cpd., Organic halide | Palladium complex | High yield, good functional group tolerance organic-chemistry.orgbeilstein-journals.org | Requires base, potential for catalyst deactivation |

| Negishi Coupling | Organozinc cpd., Organic halide | Palladium or Nickel complex | High versatility and tolerance organic-chemistry.orgwikipedia.org | Organozinc reagents can be sensitive |

Table 2: Optimization of a Generic Suzuki-Miyaura Coupling

| Parameter | Variation 1 | Variation 2 | Variation 3 | Typical Outcome |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | [Pd(allyl)Cl]₂ | Affects reaction rate and yield nih.gov |

| Ligand | PPh₃ | XPhos | SPhos | Influences catalyst stability and activity nih.gov |

| Base | K₂CO₃ | K₃PO₄ | CsF | Affects boronic acid activation and reaction rate nih.gov |

| Solvent | Toluene | THF | Dioxane/Water | Can impact solubility and reaction mechanism |

| Temperature | Room Temp | 60 °C | 100 °C | Higher temp often increases rate but may cause decomposition |

Chemical Transformations and Intrinsic Reactivity of 1 Allyl 4 Chlorobenzene

Electrophilic and Nucleophilic Reactions of the Allylic Moiety

The allyl group, characterized by its C=C double bond, is susceptible to a variety of reactions, particularly those involving the π-electrons of the alkene.

The electron-rich nature of the alkene in the allyl group facilitates electrophilic addition reactions. Various reagents can add across the double bond, leading to saturated derivatives with new functional groups on the propyl side chain.

One significant transformation is epoxidation . The reaction of 1-allyl-4-chlorobenzene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), yields the corresponding epoxide, 2-((4-chlorophenyl)methyl)oxirane. researchgate.net This reaction proceeds by the concerted addition of an oxygen atom across the double bond.

Another important addition reaction is dihydroxylation , which introduces two hydroxyl groups across the alkene. The Sharpless asymmetric dihydroxylation, for instance, allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric reoxidant. wikipedia.orgresearchgate.net While specific studies on this compound are not detailed, the methodology is broadly applicable to substituted styrenes and related alkenes, suggesting its utility for creating chiral diols from this substrate. researchgate.netbeilstein-journals.org

Interactive Table: Addition Reactions of this compound

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM) | 2-((4-Chlorophenyl)methyl)oxirane | researchgate.net |

| Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂-PHAL), Reoxidant (e.g., K₃Fe(CN)₆) | 1-(4-Chlorophenyl)propane-2,3-diol (chiral) | wikipedia.orgresearchgate.net |

Beyond simple addition, the allyl group can undergo various oxidative and reductive transformations.

Oxidative transformations often target the double bond. The Wacker-Tsuji oxidation is a key industrial process for converting terminal alkenes into methyl ketones using a palladium(II) catalyst, a co-oxidant like copper(II) chloride, and oxygen. libretexts.orgwikipedia.orgucl.ac.uk This reaction, when applied to this compound, would be expected to produce 1-(4-chlorophenyl)propan-2-one. The mechanism involves the nucleophilic attack of water on a palladium-alkene π-complex. libretexts.orgallaboutchemistry.net

Reductive transformations primarily involve the saturation of the alkene double bond. Catalytic hydrogenation is a common method to convert the allyl group into a propyl group. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide. rsc.orggoogle.com This reaction transforms this compound into 1-chloro-4-propylbenzene. The conditions can often be controlled to selectively reduce the alkene without affecting the aryl chloride bond or the aromatic ring. google.com

Interactive Table: Oxidative and Reductive Transformations

| Transformation Type | Reaction | Reagent(s)/Catalyst | Product | Reference |

|---|---|---|---|---|

| Oxidation | Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 1-(4-Chlorophenyl)propan-2-one | libretexts.orgwikipedia.org |

| Reduction | Catalytic Hydrogenation | H₂, Pd/C | 1-Chloro-4-propylbenzene | rsc.orggoogle.com |

Reactions Involving the Para-Chlorophenyl Substructure

The para-chlorophenyl moiety offers a robust platform for forming new carbon-carbon and carbon-heteroatom bonds, primarily through reactions at the carbon-chlorine center.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and aryl chlorides like this compound are viable substrates, although often less reactive than the corresponding bromides or iodides. smolecule.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. organic-chemistry.orglibretexts.org this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., P(t-Bu)₃, XPhos) and base (e.g., K₃PO₄, K₂CO₃) to form substituted biphenyl (B1667301) or styrene (B11656) derivatives. organic-chemistry.orgnih.govuwindsor.ca For example, its synthesis has been reported via a Suzuki reaction between 4-chloro-1-iodobenzene and an allyl boronate ester. unit.noacs.orguib.no

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. diva-portal.orgacs.org While this compound itself contains an alkene, its aryl chloride portion can be coupled with other olefins like styrenes or acrylates. mdpi.comnih.gov The reaction typically requires a palladium catalyst and a base. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the reacting alkene. diva-portal.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, creating an aryl-alkyne bond. wikipedia.orggold-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orggoogle.com Copper-free conditions have also been developed. nih.govresearchgate.net This allows for the synthesis of 1-allyl-4-(alkynyl)benzene derivatives from this compound.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine. organic-chemistry.orgbohrium.com It is a crucial method for synthesizing N-arylated compounds. Using a palladium catalyst with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, this compound can be coupled with a wide range of amines to produce N-(4-allylphenyl)amines. researchgate.netnih.govrsc.org

Interactive Table: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(OAc)₂ / PCy₃ | 4-Allyl-1,1'-biphenyl derivatives | organic-chemistry.orguwindsor.ca |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | 4-Allyl-stilbene derivatives | diva-portal.orgacs.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 1-Allyl-4-(alkynyl)benzene derivatives | wikipedia.orggold-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | [Pd(allyl)Cl]₂ / t-BuXPhos | N-(4-Allylphenyl)amine derivatives | organic-chemistry.orgnih.gov |

Beyond cross-coupling, the aromatic ring can undergo other functionalization reactions. The chlorine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution, while the allyl group is an activating, ortho, para-directing group. The outcome of such reactions depends on the reaction conditions and the directing influence of both substituents. For instance, nitration would likely lead to substitution at the position ortho to the activating allyl group and meta to the deactivating chloro group.

Additionally, the chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups on the ring. smolecule.com

Tandem and Cascade Reaction Sequences

The dual reactivity of this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a sequence could involve an intramolecular Heck reaction. chim.it If the allyl chain is first modified to contain a suitable tether, cyclization via carbopalladation of the alkene followed by a subsequent reaction could lead to complex heterocyclic or carbocyclic structures.

Another possibility is a sequential cross-coupling strategy. Research on 1-bromo-4-chlorobenzene (B145707) has shown that the more reactive C-Br bond can be coupled first, followed by a second coupling at the C-Cl bond under different conditions, all in one pot. mdpi.com A similar strategy could theoretically be applied to a derivative of this compound, allowing for the controlled, stepwise introduction of two different groups onto the aromatic ring.

Comparative Reactivity Studies with Structurally Analogous Allylbenzenes

The reactivity of the allyl group in this compound is significantly influenced by the electronic properties of the chloro-substituent on the aromatic ring. To understand its chemical behavior, it is instructive to compare its reactivity with that of structurally analogous allylbenzenes bearing different para-substituents. These comparisons are often quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with constants representing the electron-donating or electron-withdrawing nature of the substituents. caltech.edu

A key area where this has been studied is in transition metal-catalyzed reactions, such as palladium-catalyzed allylic C-H activation. scispace.comdtu.dk In these reactions, the nature of the para-substituent on the allylbenzene (B44316) can have a profound effect on the reaction rate.

Palladium-Catalyzed Allylic C-H Alkylation

A mechanistic investigation into palladium-catalyzed allylic C-H alkylation involved competition experiments to determine the relative reactivities of various para-substituted allylbenzenes. scispace.com The study revealed that the reaction is accelerated by electron-withdrawing substituents on the benzene (B151609) ring. scispace.com This is demonstrated by a positive slope (ρ = +0.77) in a Hammett plot, which suggests the buildup of a partial negative charge in the rate-determining step of the reaction. scispace.comamazonaws.com

The relative reactivity of this compound was determined by competing it against the parent, unsubstituted allylbenzene. amazonaws.com The chloro-substituent, being moderately electron-withdrawing, was found to slightly accelerate the reaction compared to allylbenzene itself. This is in contrast to electron-donating groups, such as methoxy (B1213986) and methyl, which decelerate the reaction. Conversely, strongly electron-withdrawing groups like trifluoromethyl and cyano lead to a more significant rate enhancement. amazonaws.com

The results from these competition experiments are summarized in the table below.

Data sourced from a study on palladium-catalyzed allylic C-H activation. amazonaws.com

Olefin Cross-Metathesis

Olefin cross-metathesis is another fundamental transformation where the electronic nature of the allylbenzene plays a critical role. researchgate.net In these reactions, an allylbenzene is coupled with another olefin in the presence of a catalyst, typically a ruthenium-based complex. caltech.edu The selectivity and efficiency of cross-metathesis are governed by the relative reactivity of the olefin partners. researchgate.net

Generally, olefins with electron-withdrawing groups are less prone to undergo self-metathesis (homodimerization). caltech.edu This characteristic can be exploited to achieve selective cross-metathesis between two different olefins. Therefore, this compound, being more electron-deficient than allylbenzenes with electron-donating substituents like 4-allyltoluene, can exhibit different reactivity profiles in these transformations. For instance, in cross-metathesis with a highly reactive olefin, the slightly lower reactivity of this compound's double bond might favor the desired cross-coupled product over homodimerization.

The yields of a standard cross-metathesis reaction between various allylarenes and cis-1,4-diacetoxy-2-butene (B1582018) illustrate the influence of the substituent. While direct comparative data under identical conditions is sparse, isolated examples show that both electron-rich and electron-poor allylbenzenes can be effective substrates, though conditions may require optimization.

Note: Yields are from different studies and may not be directly comparable due to varying reaction conditions.

Catalytic Applications in 1 Allyl 4 Chlorobenzene Chemistry

Transition Metal-Mediated Transformations

Transition metal catalysts are pivotal in activating and transforming the relatively inert bonds within 1-allyl-4-chlorobenzene, opening pathways to novel molecular architectures. Metals such as palladium, nickel, iridium, and platinum have demonstrated unique catalytic activities in this context.

Palladium-Catalyzed Reactions

Palladium complexes are among the most versatile and widely used catalysts in organic synthesis. In the chemistry of this compound, palladium catalysts facilitate several key transformations, including C-H activation, hydrofunctionalization, and carbonylation reactions.

Palladium-catalyzed allylic C-H activation has emerged as a powerful strategy for the direct functionalization of alkenes, avoiding the need for pre-functionalized substrates. nih.gov This approach involves the cleavage of a C-H bond at the allylic position of this compound to form a π-allylpalladium intermediate. This reactive intermediate can then be intercepted by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.govsnnu.edu.cn

The general mechanism for palladium-catalyzed allylic C-H activation can proceed through different catalytic cycles. One common pathway involves a Pd(0)/Pd(II) cycle where the Pd(0) catalyst undergoes oxidative addition, followed by a concerted metalation-deprotonation (CMD) to activate the C-H bond. snnu.edu.cn Another pathway is a Pd(II)/Pd(0) cycle that begins with C-H cleavage to form a Pd(II) intermediate. snnu.edu.cn The choice of ligands, oxidants, and reaction conditions plays a crucial role in determining the efficiency and selectivity of these transformations. snnu.edu.cn For instance, the use of trivalent phosphorus ligands in conjunction with a p-quinone oxidant can facilitate the generation of the electrophilic π-allylpalladium species. snnu.edu.cn

Recent advancements have demonstrated the potential for asymmetric allylic C-H functionalization, enabling the synthesis of chiral molecules. snnu.edu.cn This is often achieved through the use of chiral ligands that can effectively control the stereochemistry of the bond-forming step. snnu.edu.cn The development of these reactions provides a highly atom-economical route to valuable, functionalized products from simple alkene feedstocks. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic C-H Functionalization

| Starting Material | Catalyst System | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-allyl imines | Pd(0) / (S,S)-Cy-DIOP | Glycinates | Vicinal diamino derivatives | rsc.org |

| Allyl ethers | Palladium-phosphoramidite complexes | 2-Acylimidazoles | Allylation products | snnu.edu.cn |

| α-Alkenes | Pd complex / Triarylphosphine / Primary amine / Chiral phosphoric acid | Aldehydes | α-Allylated aldehydes | snnu.edu.cn |

Hydrosilylation, a prominent example of hydrofunctionalization, involves the addition of a silicon-hydrogen bond across the double bond of the allyl group in this compound. Palladium catalysts are effective in promoting this reaction, leading to the formation of organosilicon compounds which are valuable intermediates in organic synthesis. echemi.com

The development of novel ligands has been a key driver in advancing palladium-catalyzed hydrosilylation. For instance, hemilabile P,O-ligands have been shown to enhance the reactivity of palladium catalysts in the hydrosilylation of alkenes with tertiary silanes. kaist.ac.kr These ligands can coordinate to the metal center in a bidentate fashion, influencing the electronic and steric environment of the catalyst and thereby controlling the reaction's outcome. kaist.ac.kr

Palladium-catalyzed hydrosilylation can also be part of a cascade reaction sequence. For example, a palladium-catalyzed hydrosilylation/cyclization of 1,n-dienes has been developed, where the catalyst "walks" along the carbon chain to form a cyclopentane (B165970) ring and a carbon-silicon bond at a remote site. nih.gov While not specifically demonstrated with this compound, this methodology highlights the potential for complex molecular transformations initiated by hydrosilylation.

Table 2: Research Findings in Palladium-Catalyzed Hydrosilylation

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Palladium with chiral TADDOL-derived phosphoramidite (B1245037) ligand | Carbonyl-activated alkenes | Achieved highly enantioselective Si-C coupling. | echemi.com |

| Palladium with hemilabile P,O-ligands | Unactivated alkenes and dienes | Enhanced reactivity and unprecedented regioselectivity. | kaist.ac.kr |

| Palladium catalyst | 1,n-dienes | Sequential hydrosilylation/cyclization via chain walking. | nih.gov |

| Palladium capsule | Arylacetylenes and triethylsilane | Influenced chemoselectivity, favoring partial hydrogenation over hydrosilylation. | nih.gov |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into organic molecules, providing access to a wide range of valuable carboxylic acid derivatives. For substrates like this compound, both the aryl chloride and the allyl group can potentially participate in carbonylation reactions.

A highly efficient method for the carbonylation of aryl, alkenyl, and allyl halides has been developed using phenyl formate (B1220265) as a carbon monoxide source. organic-chemistry.orgnih.gov This approach avoids the use of toxic carbon monoxide gas and proceeds under mild conditions with a broad functional group tolerance. organic-chemistry.orgnih.gov The reaction, catalyzed by a palladium complex with a suitable ligand such as P(t-Bu)₃·HBF₄, yields one-carbon-elongated carboxylic acid phenyl esters. organic-chemistry.org The mechanism is believed to involve the decarbonylation of phenyl formate to generate CO in situ. organic-chemistry.org

Furthermore, palladium catalysts can mediate the oxidative coupling of two arenes and CO to generate ketones. nih.gov While this specific reaction with this compound is not detailed, the general principle of palladium-catalyzed carbonylative C-H functionalization is well-established. nih.gov In some instances, palladium-catalyzed carbonylative carbocyclization of enallenes has been achieved, demonstrating the intricate molecular transformations possible through this chemistry. wiley.com The choice of solvent can also play a significant role in the outcome of palladium-catalyzed carbonylation reactions. uit.no

Table 3: Palladium-Catalyzed Carbonylative Reactions

| Substrate Type | CO Source | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl, alkenyl, and allyl halides | Phenyl formate | Pd/P(t-Bu)₃ or Pd/Xantphos | Phenyl esters | organic-chemistry.orgnih.gov |

| Arenes | Carbon monoxide | Palladium salts | Ketones | nih.gov |

| Azaarylmethylamines and aryl bromides | Carbon monoxide (1 atm) | Pd(dba)₂ / NIXANTPHOS | α-Amino aryl-azaarylmethyl ketones | rsc.org |

| Enallenes and terminal alkynes | Carbon monoxide | Pd(II) / Chiral phosphoric acid | α-Chiral ketones | wiley.com |

Nickel-Catalyzed Processes

Nickel catalysts offer a more cost-effective alternative to palladium for many cross-coupling reactions. In the context of this compound chemistry, nickel catalysts are particularly effective in transformations involving the carbon-chlorine bond and the allylic group.

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for C-C bond formation, avoiding the need for pre-formed organometallic reagents. nih.gov This strategy involves the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov For instance, nickel catalysts can facilitate the allylation of vinyl bromides with allylic acetates. nih.gov The mechanism is thought to involve the oxidative addition of the allyl acetate (B1210297) to a Ni(0) species, followed by reduction to an allyl-Ni(I) intermediate, oxidative addition of the vinyl bromide, and subsequent reductive elimination to yield the 1,4-diene product. nih.gov

Furthermore, nickel catalysts are known to cleave C-O bonds in allyl ethers, a reaction that can be performed electrochemically. acs.org The insertion of Ni(0) complexes into carbon-halogen bonds is also a well-established process. acs.org Nickel-pincer complexes have been employed for the amination of chlorobenzene (B131634), demonstrating the utility of nickel in C-N bond formation. researchgate.net While these examples may not directly use this compound, they illustrate the types of transformations that are feasible with nickel catalysis on the chloro-substituted aryl ring.

Table 4: Nickel-Catalyzed Reactions

| Reaction Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Cross-electrophile coupling | NiCl₂(PPh₃)₂ / Bipyridine ligand | Allylation of vinyl bromides with allylic acetates. | nih.gov |

| O-C(allyl) bond cleavage | Ni(bipy)₃²⁺2BF₄⁻ (electrochemical) | Reductive deprotection of allyl ethers. | acs.org |

| C-S cross-coupling | Air-stable nickel precatalyst | Coupling of aryl triflates with alkyl thiols. | researchgate.net |

| Cross-coupling of allylic alcohols | Nickel catalyst | Synthesis of 1,4-enynes with high regio- and E/Z-selectivity. | rsc.org |

| Hydrosilylation of styrenes | N-heterocyclic carbene (NHC) nickel complexes | Catalytic activity towards dimerization and hydrosilylation. | acs.org |

Other Metal-Catalyzed Systems (e.g., Iridium, Platinum)

Besides palladium and nickel, other transition metals like iridium and platinum also exhibit unique catalytic activity in reactions involving allylic systems, which could be applicable to this compound.

Iridium catalysts are particularly known for their ability to catalyze asymmetric allylic substitution reactions, often with high regioselectivity for the branched product. pkusz.edu.cnresearchgate.netsioc-journal.cn These reactions typically proceed through an iridium-allyl intermediate. pkusz.edu.cn The stereochemical outcome is often determined during the oxidative addition step of the catalyst to the allylic substrate. pkusz.edu.cn The use of chiral ligands, such as phosphoramidites, is crucial for achieving high enantioselectivity. pkusz.edu.cn Iridium catalysts have been successfully employed in allylic alkylation, amination, and other substitution reactions with a variety of nucleophiles. pkusz.edu.cnresearchgate.net

Platinum catalysts are also capable of mediating hydrosilylation and allylic C-H functionalization. In the hydrosilylation of allylic derivatives, platinum catalysts like Karstedt's catalyst can be highly effective, leading to the formation of β-adducts with high selectivity. scirp.orgresearchgate.net Platinum complexes have also been shown to catalyze the allylic C-H alkylation of allyl ethers with malononitriles, proceeding through a proposed concerted proton and two-electron transfer process. chinesechemsoc.orgchinesechemsoc.org Furthermore, platinum(0) complexes can catalyze nucleophilic substitution at the central carbon of a π-allyl ligand, a reactivity pattern that is distinct from that typically observed with palladium. acs.org

Table 5: Catalytic Applications of Iridium and Platinum

| Metal | Reaction Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Iridium | Asymmetric allylic substitution | [Ir(COD)Cl]₂ / Chiral phosphoramidite ligands | High branched regioselectivity and enantioselectivity. | pkusz.edu.cnresearchgate.netsioc-journal.cn |

| Iridium | Asymmetric allylic alkylation | Iridium catalyst with a Reformatsky reagent | Direct construction of β-stereogenic homoallylic esters. | sciengine.com |

| Platinum | Hydrosilylation | Karstedt's catalyst or platinum black | High conversion and selectivity for β-adducts. | scirp.orgresearchgate.net |

| Platinum | Allylic C-H alkylation | Pt(0) complex / Phosphoramidite ligand | Functionalization of allyl ethers with malononitriles. | chinesechemsoc.orgchinesechemsoc.org |

| Platinum | Nucleophilic substitution | Platinum(0) complex | Substitution at the central carbon of a π-allyl complex. | acs.org |

Organocatalytic Activation of this compound

The direct organocatalytic activation of this compound is an area with limited specific examples in current chemical literature. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, offers significant advantages in terms of sustainability and reduced toxicity. While direct applications are sparse, the principles of organocatalysis can be applied to the functional groups present in this compound, primarily the terminal alkene of the allyl group.

Potential organocatalytic transformations could involve the isomerization of the allyl group to a 1-propenyl group. This shift moves the double bond into conjugation with the aromatic ring, creating a new reactive handle for subsequent transformations. Generally, the isomerization of allylbenzenes can be catalyzed by strong bases, and organocatalytic, metal-free versions of these reactions have been developed. researchgate.netacs.orgresearchgate.net For instance, strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the mdpi.comdntb.gov.ua-proton shift required for the isomerization of allylic systems. acs.org Such a transformation on this compound would yield (E/Z)-1-chloro-4-(prop-1-en-1-yl)benzene, a substrate amenable to a different set of synthetic operations.

Another avenue for organocatalytic activation is through the direct functionalization of the allylic C-H bonds. Merging organocatalysis with other activation methods, like photoredox catalysis, has enabled the direct arylation of allylic sp³ C-H bonds. nih.gov In this dual catalytic system, a thiol-based organocatalyst can abstract an allylic hydrogen atom to generate an allylic radical, which can then couple with an activated arene. nih.gov

Furthermore, asymmetric organocatalysis provides powerful strategies for creating chiral molecules. Various modes of activation, including iminium ion formation, enamine catalysis, and the use of chiral Brønsted acids or phase-transfer catalysts, are cornerstones of this field. beilstein-journals.org These strategies are frequently applied to allylic systems for reactions such as allylic alkylations and aminations. rsc.orgnih.govrsc.org For example, chiral tertiary amines derived from cinchona alkaloids are effective catalysts for the asymmetric allylic alkylation of various substrates. rsc.org While these methods have not been explicitly documented for this compound, they represent the current state-of-the-art in organocatalysis and suggest potential pathways for its future functionalization.

Table 1: General Organocatalytic Strategies Potentially Applicable to Allylic Systems like this compound

| Activation Mode / Reaction Type | Organocatalyst Example | Potential Transformation | Ref. |

| Base Catalysis | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Isomerization of allyl to propenyl group | acs.org |

| Photoredox/Organo Dual Catalysis | Thiol-based catalyst + Photocatalyst | Direct C-H arylation at the allylic position | nih.gov |

| Nucleophilic Catalysis | Chiral Tertiary Amine (e.g., Cinchona alkaloid derivative) | Asymmetric Allylic Alkylation | rsc.org |

| Iminium Ion Catalysis | Chiral Secondary Amine (e.g., Jørgensen-Hayashi catalyst) | Atroposelective Michael addition to alkynals | beilstein-journals.org |

Biocatalytic Approaches to this compound Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. Research into the biocatalytic functionalization of this compound has yielded promising results, particularly in the synthesis of valuable chiral amines.

A notable example is a sequential chemoenzymatic process that converts this compound into optically active 1-(4-chlorophenyl)propan-2-amine. This multi-step synthesis begins with a metal-catalyzed Wacker-Tsuji oxidation of this compound to produce the corresponding ketone, 1-(4-chlorophenyl)propan-2-one. This ketone then serves as a substrate for a highly selective biocatalytic transamination step. By employing ω-transaminases (ω-TAs), this prochiral ketone can be converted into either the (R)- or (S)-enantiomer of the amine with high conversion and excellent enantiomeric excess.

Detailed studies have demonstrated the effectiveness of this approach. The Wacker-Tsuji oxidation step, using Pd(TFA)₂ as a catalyst, successfully converted this compound to 1-(4-chlorophenyl)propan-2-one. Subsequently, this ketone was subjected to biotransamination using various commercially available ω-transaminases. For instance, using an (R)-selective transaminase, the (R)-amine was obtained with 98% conversion and over 99% enantiomeric excess (ee). Conversely, a kinetic resolution using an (S)-selective transaminase could yield the (S)-amine. rsc.org This chemoenzymatic cascade provides a powerful route to valuable chiral building blocks from a simple starting material.

Table 2: Chemoenzymatic Synthesis of 1-(4-chlorophenyl)propan-2-amine from this compound

| Step | Reaction | Catalyst / Enzyme | Product | Yield / Conversion | Enantiomeric Excess (ee) | Ref. |

| 1 | Wacker-Tsuji Oxidation | Pd(TFA)₂ | 1-(4-chlorophenyl)propan-2-one | 70% (isolated yield) | N/A | researchgate.net |

| 2a | Asymmetric Biotransamination | (R)-selective ω-Transaminase | (R)-1-(4-chlorophenyl)propan-2-amine | >98% | >99% | rsc.org |

| 2b | Asymmetric Biotransamination | (S)-selective ω-Transaminase | (S)-1-(4-chlorophenyl)propan-2-amine | >98% | >99% | rsc.org |

Beyond transamination, other biocatalytic strategies could be envisioned for this compound based on research with similar molecules. Laccase-based systems, often using a mediator, have been shown to oxidize other allylbenzene (B44316) derivatives. mdpi.comnih.gov These reactions can lead to the formation of benzaldehyde (B42025) derivatives through oxidative cleavage of the allyl side chain, offering a green alternative to chemical methods like ozonolysis. mdpi.com Additionally, enzymatic epoxidation, a common transformation for alkenes, could be applied to the allyl group of this compound. mdpi.comnih.gov Enzymes like unspecific peroxygenases (UPOs) or cytochrome P450 monooxygenases are known to catalyze the epoxidation of alkenes, which would convert this compound into the corresponding epoxide, a versatile synthetic intermediate. mdpi.com

Mechanistic Investigations of Reactions Involving 1 Allyl 4 Chlorobenzene

Elucidation of Catalytic Cycles and Reaction Intermediates

The reactions of 1-allyl-4-chlorobenzene are frequently mediated by transition metal catalysts, particularly palladium. The elucidation of the catalytic cycles for these transformations is key to understanding product formation and selectivity.

A common reaction type is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. organic-chemistry.org The generally accepted mechanism begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group in this compound, forming an η²-π-allyl complex. Subsequently, oxidative addition occurs, where the catalyst inserts into the carbon-leaving group bond (if one is present on the allylic chain) or activates the C-H bond, leading to the formation of a cationic η³-π-allylpalladium intermediate. organic-chemistry.org This key intermediate is then susceptible to attack by a nucleophile. The nucleophilic attack can occur either directly on the allyl moiety or by initial attack at the metal center followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst, thus closing the catalytic cycle. organic-chemistry.orgnih.gov

In the context of merged gold/photoredox catalysis, reactions of aryl precursors with allylsilanes can produce compounds like this compound. The proposed mechanism involves the generation of an electrophilic arylgold(III) intermediate, which then undergoes transmetalation with the allylsilane to form the allylarene product. researchgate.net

Similarly, palladium(II) difluorocarbene-involved catalytic coupling with allyl electrophiles proceeds via a distinct cycle. The process is initiated by the oxidative addition of a Pd(0) species to the allyl electrophile, generating an [E-Pd(II)(Ln)X] complex (where E = allyl). This is followed by ligand exchange and thermolysis to produce a key [E-Pd(II)(Ln)]=CF₂ intermediate. This intermediate undergoes migratory insertion and subsequent β-H elimination to yield the product. chinesechemsoc.org

Research into the hydrosilylation of allyl compounds, a related transformation, has shown that multiple reaction pathways can coexist. researchgate.net The critical, selectivity-determining steps are often the oxidative addition of the silane (B1218182) to the metal center and the subsequent insertion of the allyl group into the newly formed metal-hydride bond. researchgate.net

| Reaction Type | Catalyst System | Key Intermediate(s) | Proposed Mechanism Steps |

| Palladium-Catalyzed Allylic Substitution | Pd(0) complexes (e.g., Pd(PPh₃)₄) | η³-π-allylpalladium complex | 1. Coordination of Pd(0) to allyl group. 2. Oxidative addition to form η³-π-allylpalladium. 3. Nucleophilic attack. 4. Reductive elimination to regenerate Pd(0). organic-chemistry.orgnih.gov |

| Merged Gold/Photoredox Cross-Coupling | Au/Photoredox catalyst | Arylgold(III) species | 1. Photoredox-promoted generation of arylgold(III). 2. Transmetalation with allylsilane. researchgate.net |

| Palladium-Catalyzed Difluorocarbene Coupling | Pd(OAc)₂ / Dpephos | [Allyl-Pd(II)]=CF₂ | 1. Oxidative addition of Pd(0). 2. Ligand exchange/thermolysis to form Pd=CF₂. 3. Migratory insertion. 4. β-H elimination. chinesechemsoc.org |

| Hydrosilylation | Platinum or Rhodium catalysts | Metal-hydride species | 1. Oxidative addition of silane. 2. Insertion of allyl group into M-H bond. 3. Reductive elimination. researchgate.net |

Kinetic Analyses of Transformation Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the validation of proposed mechanisms and the understanding of substituent effects. For reactions involving substituted allylbenzenes, the nature of the substituent on the aromatic ring significantly influences the reaction kinetics.

In a study on the gas-phase pyrolytic reactions of related allyl benzyl (B1604629) ethers, the effect of substituents on the benzene (B151609) ring (including -Cl) was analyzed. The observed reaction rates followed the order OCH₃ > CH₃ > H > Cl. This trend is consistent with the electron-donating or -withdrawing nature of the substituents. The electron-withdrawing chlorine atom in the para position, as in this compound, decreases the electron density of the π-system involved in the rate-determining transition state, thus slowing the reaction compared to analogues with electron-donating groups. mdpi.com

In copper-catalyzed asymmetric allylic alkylation (AAA) reactions with related cyclic allyl chlorides, kinetic modeling was performed using data from in-situ ¹H NMR spectroscopy. acs.org These analyses revealed that the transformation of the starting material is slow compared to the rapid isomerization between different allylic intermediates. For instance, the rate of chemical exchange between an allyl chloride and an allyl iodide intermediate can be significantly faster than the rate of the main alkylation reaction, ensuring the reactive enantiomer is constantly replenished. acs.org Such detailed kinetic models often require accounting for catalyst modification during the reaction, where the leaving group can incorporate into the catalyst to form a more active or selective species as the reaction progresses. acs.org

| Reaction System | Kinetic Parameter | Observation | Implication |

| Pyrolysis of Substituted Allyl Benzyl Ethers | Reaction Rate vs. Substituent | Rate order: OCH₃ > CH₃ > H > Cl | The electron-withdrawing Cl group in a para-position deactivates the ring and slows the reaction rate. mdpi.com |

| Cu-Catalyzed Asymmetric Allylic Alkylation | Relative Rate Constants | Isomerization of allylic intermediates is >100 times faster than the alkylation step. | A rapid equilibrium between intermediates allows the less abundant but more reactive species to be consumed via the Curtin-Hammett principle. acs.org |

| Phase-Transfer Catalysis | Reaction Order | First-order dependence on catalyst and allyl bromide concentration. | The rate-determining step involves both the catalyst and the allylic substrate. acs.org |

| Phase-Transfer Catalysis | Activation Energy (Ea) | ~13.8 kcal/mol for a related phenyl allyl ether synthesis. | Provides the overall energy barrier for the two-phase reaction system. acs.org |

Spectroscopic Characterization of Transient Species

The direct observation and characterization of short-lived intermediates are paramount for confirming a proposed reaction mechanism. Modern spectroscopic techniques are indispensable tools for this purpose.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring reactions in real-time. In studies of copper-catalyzed allylic alkylations, ¹H NMR has been used to follow the consumption of the starting material (like an allyl chloride) and the formation of the product, while simultaneously detecting the presence of low concentrations of transient intermediates, such as an allyl iodide species formed through halide exchange. acs.org Furthermore, changes in the chemical shifts of the catalyst's ligands observed via ¹H NMR can indicate that the catalyst structure is evolving over the course of the reaction. acs.org Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can confirm chemical exchange processes between species, like the S_N2' exchange between different allylic halide intermediates. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another highly sensitive technique used to detect and identify charged intermediates in catalytic cycles, particularly in organometallic chemistry. uvic.ca In studies of olefin polymerization catalysts, ESI-MS has been used to observe zirconium π-allyl species, which were identified as unstable intermediates. The technique also helped identify more stable, previously unobserved deactivation products like dimethylalane complexes, providing insight into pathways that halt the catalytic cycle. uvic.ca

| Technique | Intermediate Type | Key Spectroscopic Data | Finding |

| ¹H NMR Spectroscopy | Allylic Iodide Intermediate | Appearance of new signals corresponding to the transient species (~3 mol % concentration). acs.org | Direct observation of an intermediate formed by halide exchange during a Cu-catalyzed reaction. acs.org |

| ¹H NMR Spectroscopy | Modified Catalyst Complex | Downfield shift of benzylic proton signals on the catalyst ligand during the reaction. acs.org | The catalyst is not static; it incorporates components from the reaction mixture (e.g., chloride), altering its electronic environment and reactivity. acs.org |

| ESI-MS | Zirconium π-Allyl Species | Detection of specific m/z peaks corresponding to the proposed cationic intermediates. uvic.ca | Confirmed the existence of π-allyl species as part of the catalyst system, while also revealing their instability. uvic.ca |

| ¹H NMR (ROESY) | Cationic Aluminum Species | Characterization of [AlMe(bht)]⁺ species abstracted from a methylaluminoxane (B55162) (MAO) mixture. researchgate.net | Demonstrates the ability of NMR to characterize specific ionic intermediates formed during catalyst activation. researchgate.net |

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is an unambiguous method for tracing the fate of atoms throughout a reaction, providing definitive evidence for or against a proposed mechanistic pathway. boku.ac.at By replacing an atom (commonly ¹H, ¹²C, or ¹⁶O) with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, or ¹⁸O), its position in the product can be determined, revealing the connectivity changes that occurred during the transformation.

A classic application is the double-labeling crossover experiment, used to distinguish between intramolecular (occurring within a single molecule) and intermolecular (involving fragments from different molecules) pathways. csbsju.edu For a rearrangement reaction, if two different positions on this compound are isotopically labeled (e.g., with ¹³C in the allyl chain and ³⁷Cl on the ring), an intramolecular reaction will yield a single product with both labels still in the same molecule. Conversely, if the reaction is intermolecular, fragments can "cross over" between molecules. A reaction mixture containing the doubly-labeled species and an unlabeled species would produce not only the original labeled and unlabeled products but also two new singly-labeled products, which can be readily distinguished by mass spectrometry. csbsju.edu

Another powerful use of isotopic labeling is to determine which specific atoms are involved in bond formation. For example, in the Claisen rearrangement of an allyl aryl ether, labeling the terminal carbon of the allyl group (the γ-carbon) with ¹⁴C can prove the proposed mdpi.commdpi.com-sigmatropic rearrangement mechanism. If the mechanism is correct, the label will be found at the carbon atom newly bonded to the aromatic ring in the product. An alternative mechanism might predict the label to remain at the end of the side chain. csbsju.edu

In the field of metabolomics, stable isotope labeling with tracers like ¹³C-glucose is widely used to investigate biotransformation pathways. boku.ac.atmdpi.com While not a synthetic reaction, the principle is identical: the label is traced from a starting material into various metabolites, elucidating complex metabolic networks. mdpi.com This powerful approach can be directly applied to synthetic organic reactions to verify atom transfer, bond formations, and molecular rearrangements. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 1-Allyl-4-chlorobenzene. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons of the allyl group and the p-substituted benzene (B151609) ring. The benzylic protons adjacent to the ring typically appear as a doublet. The internal vinylic proton of the allyl group presents as a complex multiplet due to coupling with both the terminal vinylic protons and the benzylic protons. The two terminal vinylic protons are diastereotopic and thus exhibit separate signals, each appearing as a multiplet. The aromatic protons on the p-chlorophenyl ring appear as two distinct doublets, characteristic of an AA'BB' spin system typical for 1,4-disubstituted benzenes.

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The signals are assigned based on their chemical shifts, which are influenced by the electronic environment. The presence of the electron-withdrawing chlorine atom and the allyl group results in a predictable pattern of chemical shifts for the aromatic carbons. The three distinct carbons of the allyl group are also readily identified in the aliphatic and olefinic regions of the spectrum.

¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR is often sufficient for the structural confirmation of this compound, two-dimensional (2D) NMR techniques provide more definitive assignments by revealing correlations between nuclei. uib.no

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps ¹H-¹H coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the benzylic protons (Ar-CH₂-) to the internal vinylic proton (-CH=). This internal proton would, in turn, show correlations to the terminal vinylic protons (=CH₂). The two aromatic doublets would also show a cross-peak, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. mdpi.com An HSQC spectrum would display a cross-peak for each C-H bond, definitively linking the proton signals to the carbon signals. For instance, the proton signal at ~3.32 ppm would correlate with the carbon signal at ~39.2 ppm, confirming the assignment of the benzylic -CH₂- group.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process creates a radical cation, the molecular ion (M⁺•), and induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by the molecular ion peak and numerous fragment ion peaks. For this compound, the molecular ion peak would appear as a characteristic doublet at m/z 152 and 154, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). docbrown.info A key fragmentation pathway is the loss of a chlorine atom to form an ion at m/z 117. Another prominent fragmentation is the benzylic cleavage to lose the allyl radical, resulting in a chlorophenylmethyl cation, or more likely, the formation of a stable tropylium-like cation at m/z 115, followed by further fragmentation. The base peak is often the [M-Cl]⁺ ion at m/z 117.

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, less volatile, and larger molecules. It generates ions by creating a fine spray of a sample solution in a strong electric field, resulting in protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. docbrown.info For a nonpolar, neutral hydrocarbon like this compound, ESI is generally not the method of choice as the molecule lacks functional groups that are easily ionizable under standard ESI conditions.

Electron Ionization (EI-MS) Fragmentation Data for this compound

Coupled Techniques (GC-MS, LC-MS)

To analyze complex mixtures, MS is often coupled with chromatographic separation techniques.

GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer, typically using EI as the ionization source. This allows for the confident identification of the compound even in a complex matrix by matching both its retention time and its mass spectrum with that of a known standard.

LC-MS (Liquid Chromatography-Mass Spectrometry): While less common for this specific compound, LC-MS can also be employed. bldpharm.com This technique separates compounds in the liquid phase before they enter the mass spectrometer. Ionization sources like Atmospheric Pressure Chemical Ionization (APCI) or ESI would be used. LC-MS is particularly useful for analyzing less volatile derivatives of this compound or for its detection in samples that are not suitable for direct GC injection.

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational transitions of a molecule. The IR spectrum of this compound displays several characteristic absorption bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring are found in the 1640-1450 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is typically observed in the fingerprint region, around 1090 cm⁻¹. Out-of-plane (o.o.p.) bending vibrations for the p-substituted benzene ring give a strong absorption in the 850-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. In this compound, the C=C stretching vibrations of both the allyl group and the aromatic ring are expected to be strong in the Raman spectrum. researchgate.net The symmetric breathing mode of the benzene ring is also typically a strong Raman band. The C-Cl stretch also gives a detectable Raman signal.

Characteristic Vibrational Spectroscopy Peaks for this compound

Chromatographic Techniques for Separation and Quantification (GC, HPLC, UPLC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a sample. For a volatile and semi-polar compound like this compound, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are the most relevant and powerful techniques.

Gas Chromatography (GC)

Gas Chromatography is exceptionally well-suited for the analysis of volatile compounds such as this compound. In this technique, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases.

Research and standard methods, such as those for analyzing volatile organic compounds (VOCs), demonstrate the utility of GC coupled with a Mass Spectrometer (MS) for definitive identification and quantification. thermofisher.comepa.gov The mass spectrometer detects the molecules as they elute from the column, fragmenting them into a unique mass spectrum that acts as a molecular fingerprint. The retention time (the time taken for the compound to pass through the column) and the mass spectrum together provide high confidence in identification. For quantitative analysis, the response of the detector is calibrated using certified reference standards. lgcstandards.comepa.gov

| Parameter | Typical Value/Condition | Description |

|---|---|---|

| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, low-polarity stationary phase suitable for a wide range of volatile and semi-volatile organic compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. Helium is most common for MS detectors. thermofisher.com |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Temperature Program | Initial: 40°C, Ramp: 10°C/min to 250°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and selective quantification. researchgate.net |

| Internal Standards | Chlorobenzene-d5, 1,4-Dichlorobenzene-d4 | Used to improve the precision and accuracy of quantification by correcting for variations in injection volume and instrument response. thermofisher.comepa.gov |

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)

While GC is ideal for volatile compounds, HPLC and its high-pressure evolution, UPLC, are powerful for separating a broader range of molecules, including those that are non-volatile or thermally unstable. In these methods, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com Separation occurs on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org UPLC operates on the same principle but utilizes columns with smaller particle sizes (typically sub-2 µm), which requires much higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. rsc.org Detection is often performed using a UV-Vis detector, as the benzene ring in this compound absorbs ultraviolet light.

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column Type | Reversed-Phase C18 (3-5 µm particle size) | Reversed-Phase C18 (<2 µm particle size) |

| Column Dimensions | 4.6 mm I.D. x 150 mm length | 2.1 mm I.D. x 50 mm length |

| Mobile Phase | Acetonitrile/Water Gradient (e.g., 50:50 to 95:5) | Acetonitrile/Water Gradient (e.g., 50:50 to 95:5) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis or MS |

| Analysis Time | 10-20 minutes | 2-5 minutes |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by directing a beam of X-rays onto a single crystal; the atoms in the crystal lattice diffract the X-rays into a unique pattern. By analyzing this diffraction pattern, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

This compound is a liquid at room temperature and thus cannot be analyzed directly by single-crystal X-ray diffraction. sigmaaldrich.com However, this technique is invaluable for the structural elucidation of its solid, crystalline derivatives. By reacting this compound to introduce functional groups that promote crystallization (e.g., through coordination to a metal center or by forming derivatives with groups capable of strong intermolecular interactions like hydrogen bonding), solid materials suitable for analysis can be obtained. weizmann.ac.ilacs.org

The structural information gained from these derivatives is crucial. For example, analysis of an organometallic complex incorporating a ligand derived from this compound can confirm the mode of coordination and reveal how the electronic properties of the chloro- and allyl- substituents influence the geometry at the metal center. acs.org Similarly, analyzing a co-crystal or a synthesized derivative can reveal the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern its crystal packing. researchgate.net This information is fundamental to materials science and rational drug design, where solid-state structure dictates physical properties.

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C17H13FN2O4S | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 15.9437 Å, b = 16.3936 Å, c = 7.4913 Å | The lengths of the edges of the unit cell. researchgate.net |

| Unit Cell Angles | α = 90°, β = 94.178°, γ = 90° | The angles between the edges of the unit cell. researchgate.net |

| Volume (V) | 1950.5 ų | The volume of a single unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of complete molecules contained within one unit cell. |

*Data presented is for a representative crystalline derivative to illustrate the type of information obtained from X-ray crystallography, as published in related research. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Allyl 4 Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.comwu.ac.th It is widely employed to predict molecular properties and reaction mechanisms.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1-allyl-4-chlorobenzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d, 2p) or cc-pVQZ, are employed to determine its optimized geometry. mdpi.comuctm.edu This process involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible, resulting in a stable conformation. researchgate.net

Conformational analysis of this compound involves identifying the different spatial arrangements of the allyl group relative to the chlorobenzene (B131634) ring. These different arrangements, or conformers, can have different energies. Theoretical calculations can predict the relative stabilities of these conformers, such as gauche and anti forms, by comparing their computed energies. acs.org For instance, studies on similar molecules have shown that the gauche conformer can be the most stable, with the anti conformer being a close-lying higher energy isomer. acs.org

| Parameter | Experimental (Å/°) | Calculated (Å/°) |

|---|---|---|

| C5=C10 Bond Length | - | 1.401 |

| Other C=C Bond Lengths | - | 1.325 - 1.398 |

This table illustrates the kind of data obtained from DFT geometry optimizations, showing a comparison between experimental and calculated values for a different, but structurally related, molecule. A strong correlation (R² of 0.9941) between calculated and experimental bond lengths was found for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu

Energetic Profiles of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions involving this compound. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orggithub.io A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. github.io

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. acs.org This information is vital for understanding reaction kinetics. For complex reactions, multiple pathways may exist, and DFT can help determine the most favorable one by comparing their activation energies. acs.org For instance, in reactions involving allyl groups, different mechanisms like cyclization/fission versus fragmentation/recombination can be computationally explored to determine the more likely pathway. acs.org The integrity of a found transition state is verified by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For example, benchmark studies have shown that functionals like WP04 and ωB97X-D combined with appropriate basis sets can provide reliable predictions for ¹H and ¹³C chemical shifts. mdpi.com Calculations are typically performed on a geometry-optimized structure. tau.ac.il

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. tau.ac.il After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. tau.ac.il These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement with experiment. acs.org This analysis helps in assigning the observed vibrational bands to specific molecular motions.

| Nucleus | Recommended Functional | Recommended Basis Set | Typical RMSD (ppm) |

|---|---|---|---|

| ¹H | WP04 | 6-311++G(2d,p) | 0.07 - 0.19 |

| ¹³C | ωB97X-D | def2-SVP | 0.5 - 2.9 |

This table summarizes findings from a benchmark study on various organic molecules, indicating the best-performing methods for predicting NMR chemical shifts. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions